molecular formula C22H23N3O5 B2698030 1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea CAS No. 1226438-16-9

1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea

Cat. No. B2698030
CAS RN: 1226438-16-9
M. Wt: 409.442
InChI Key: ZHGLQDYRWTZNIU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of polyfunctionally substituted heterocycles, including thienopyrimido-1,2,4-triazoles, involves reactions with urea derivatives. These syntheses pave the way for exploring the structural variations and potential bioactivities of these compounds (El-Gazzar, Hegab, Swelam, & Aly, 2002).

Antimicrobial and Anticancer Activities

Novel N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been synthesized, showing significant antimicrobial and anticancer activities. The incorporation of urea derivatives into these heterocycles contributes to their biological efficacy (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Anti-Microbial and Cytotoxicity Studies

Research on novel urea derivatives has shown promising anti-microbial activities against various bacterial strains and cytotoxic effects on cancer cell lines, indicating their potential in developing new therapeutic agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Adjuvant Activity on Cytokinins

Studies on urea derivatives have explored their adjuvant activities on cytokinins, highlighting their potential in enhancing the effects of cytokinins through mechanisms such as inhibiting cytokinin oxidase/dehydrogenase activity, which could have applications in agriculture and plant sciences (Brunoni, Rolli, Polverini, Spíchal, & Ricci, 2021).

Neuropharmacological Effects

Research on orexin-1 receptor antagonists, including urea derivatives, demonstrates their potential in treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects, indicating their significance in developing new treatments for anxiety and related conditions (Bonaventure et al., 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-21-17-11-14(4-6-18(17)28-10-8-16-3-1-2-9-25(16)21)23-22(27)24-15-5-7-19-20(12-15)30-13-29-19/h4-7,11-12,16H,1-3,8-10,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLQDYRWTZNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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